AOC3 Inhibition Potency of the Pyridinyl‑Thiophene Chemotype – Class‑Level Baseline
The patent describing this chemical series [1] reports that multiple pyridinyl‑thiophene sulfonamides attain AOC3 IC₅₀ values in the low‑nanomolar range (representative examples: <50 nM). While the exact IC₅₀ for 5‑chloro‑2‑methoxy‑N‑((2‑(thiophen‑3‑yl)pyridin‑4‑yl)methyl)benzenesulfonamide is not disclosed, the class‑level activity establishes a benchmark against which any procurement candidate should be validated. A user considering this compound for AOC3 target‑based projects must verify that its potency aligns with the series benchmark.
| Evidence Dimension | AOC3 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not individually disclosed |
| Comparator Or Baseline | Class‑level benchmark: <50 nM for structurally similar pyridinyl‑thiophene sulfonamides (exemplified in US20210353608A1 [1]) |
| Quantified Difference | Cannot be quantified; benchmark range requires experimental confirmation |
| Conditions | Human AOC3 enzymatic assay (Amplex‑Red‑based or equivalent), as described in [1] |
Why This Matters
Procurement of the compound without pre‑existing potency data necessitates an internal AOC3 assay to confirm whether it meets the low‑nanomolar threshold expected for the chemotype.
- [1] Boehringer Ingelheim International GmbH. Pyridinyl sulfonamide derivatives, pharmaceutical compositions and uses thereof. US Patent Application US20210353608A1, published November 18, 2021. View Source
